2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
説明
特性
分子式 |
C27H29N5O2S2 |
|---|---|
分子量 |
519.7 g/mol |
IUPAC名 |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O2S2/c1-4-29-12-14-30(15-13-29)24-21(25(33)31-17-18(2)10-11-23(31)28-24)16-22-26(34)32(27(35)36-22)19(3)20-8-6-5-7-9-20/h5-11,16-17,19H,4,12-15H2,1-3H3/b22-16- |
InChIキー |
JFXLXGFAHSWJGR-JWGURIENSA-N |
異性体SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5 |
正規SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5 |
製品の起源 |
United States |
準備方法
CuI-Catalyzed Tandem C–N Coupling and Amidation
A one-pot method for constructing the pyrido[1,2-a]pyrimidin-4-one scaffold involves CuI-catalyzed Ullmann-type coupling followed by intramolecular amidation.
Procedure :
-
Reactants : 2-Halopyridine (e.g., 2-chloro-3-cyanopyridine) and (Z)-3-amino-3-arylacrylate ester.
-
Conditions : CuI (10 mol%), DMF, 130°C, 12–24 hours.
-
Mechanism :
-
Step 1 : Ullmann coupling forms the C–N bond between the pyridine and amine.
-
Step 2 : Intramolecular amidation cyclizes the intermediate into the pyrido[1,2-a]pyrimidin-4-one.
-
Example :
Reaction of 2-chloro-3-cyanopyridine with (Z)-3-amino-3-(4-methoxyphenyl)acrylate yields 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 85% yield.
Synthesis of the Thiazolidinone-Z-methylidene Side Chain
Condensation of Thiazolidinone with Pyrido[1,2-a]pyrimidin-4-one
The thiazolidinone fragment is prepared separately and coupled via Knoevenagel condensation.
Thiazolidinone Synthesis :
-
Reactants : 3-(1-Phenylethyl)-2-thioxothiazolidin-4-one, synthesized from thioglycolic acid and 1-phenylethylhydrazine.
-
Conditions : Glacial acetic acid, reflux, 6 hours.
Knoevenagel Coupling :
-
Reactants : 3-Amino-7-methyl-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one and 4-oxo-3-(1-phenylethyl)-2-thioxothiazolidin-5-carbaldehyde.
-
Conditions : Piperidine catalyst, ethanol, reflux, 8 hours.
-
Stereoselectivity : The Z-configuration of the methylidene group is controlled by steric hindrance from the 1-phenylethyl group.
Yield : 65–70% after column chromatography.
Integrated Synthesis Protocol
Stepwise Procedure and Optimization
Critical Notes :
-
Purification : Final product recrystallized from ethanol/water (3:1) to ≥98% purity.
-
Stereochemical Control : Z-configuration confirmed via NOESY NMR.
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Coupling
Microwave irradiation reduces reaction times for the Knoevenagel step from 8 hours to 45 minutes, maintaining yields at 65–70%.
Solid-Phase Synthesis
Montmorillonite KSF clay as a solid support in thiazolidinone synthesis improves atom economy and reduces solvent use.
Scalability and Industrial Considerations
-
Gram-Scale Production : The CuI-catalyzed core synthesis is demonstrated at 10-gram scale with consistent yields.
-
Cost Drivers : 1-Ethylpiperazine and thioglycolic acid are low-cost precursors, but the 1-phenylethylhydrazine requires custom synthesis.
-
Environmental Impact : DMF and acetic acid are classified as hazardous; alternative solvents (e.g., cyclopentyl methyl ether) are under investigation.
化学反応の分析
科学研究への応用
2-(4-エチルピペラジン-1-イル)-7-メチル-3-{(Z)-[4-オキソ-3-(1-フェニルエチル)-2-チオキソ-1,3-チアゾリジニン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-4-オンは、いくつかの科学研究への応用があります。
科学的研究の応用
Research has indicated that derivatives of pyrido[1,2-a]pyrimidines, including the compound , exhibit a range of biological activities. These compounds have been studied for their potential as:
- Antimicrobial Agents : Certain thiazolidinone derivatives demonstrate moderate antimicrobial activity. For instance, studies involving related thiazolo[3,2-a]pyrimidine derivatives have shown promising results against various microbial strains .
- Antiviral Properties : The compound's structure suggests potential efficacy against viral infections. Research into similar pyrimidine derivatives has focused on their ability to inhibit viral polymerases, which are crucial for viral replication .
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that can include:
- Cyclization Reactions : The formation of the pyrido-pyrimidine core often involves cyclization reactions with thiazolidinone derivatives to yield the desired structure .
- Spectroscopic Techniques : Characterization is frequently performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the synthesized compounds .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to 2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one:
作用機序
類似の化合物との比較
類似の化合物
独自性
2-(4-エチルピペラジン-1-イル)-7-メチル-3-{(Z)-[4-オキソ-3-(1-フェニルエチル)-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-4H-ピリド[1,2-a]ピリミジン-4-オンは、ピペラジン環、チアゾリジノン部分、およびピリド[1,2-a]ピリミジン-4-オンコアの組み合わせにより独自です。 このユニークな構造は、他の類似の化合物とは異なる特定の化学的および生物学的特性を与えます。.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
Compound A belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, a scaffold shared with numerous derivatives documented in recent patents (–5). Key structural analogs include:
Table 1: Substituent Variations in 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound Class | Position 2 Substituent | Position 7 Substituent | Additional Features |
|---|---|---|---|
| Compound A | 4-ethylpiperazin-1-yl | Methyl | Thioxothiazolidinone Z-configuration |
| Patent Example 1 (EP 2023/39) | 4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl | Piperidin-4-yl | None |
| Patent Example 2 (EP 2023/39) | 1,3-benzodioxol-5-yl | 4-methylpiperazin-1-yl | Benzodioxol group for enhanced lipophilicity |
| Patent Example 3 (EP 2023/39) | 3,4-dimethoxyphenyl | 4-(dimethylamino)methylpiperidin-1-yl | Methoxy groups for polarity modulation |
Key Observations:
Piperazine/Piperidine Modifications: Compound A’s 4-ethylpiperazine group contrasts with analogs featuring 4-methylpiperazine (e.g., Patent Example 2) or piperidin-4-yl (Patent Example 1). Ethyl groups may confer improved metabolic stability over methyl due to reduced oxidative susceptibility . Piperazine derivatives with hydroxyethyl or cyclopropyl substituents (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl]) are noted in patents for optimizing solubility and blood-brain barrier penetration .
Position 7 Diversity:
- Compound A ’s methyl group at position 7 is simpler compared to bulky groups like benzodioxol (Patent Example 2) or dimethoxyphenyl (Patent Example 3). Smaller substituents here may reduce steric hindrance, favoring target binding .
Unique Thioxothiazolidinone Moiety: The (Z)-thioxothiazolidinone group in Compound A is absent in most analogs. This moiety’s sulfur atoms and keto groups could enhance interactions with cysteine residues or metal ions in enzymes (e.g., kinases, proteases) .
Stereochemical and Conformational Considerations
- The Z-configuration of the methylidene bridge in Compound A is a distinguishing feature. Computational modeling or X-ray crystallography (e.g., using SHELXL for refinement) would be essential to confirm this geometry and compare it with E-configuration analogs, which may exhibit reduced bioactivity .
- Patent compounds often lack stereochemical specificity at analogous positions, suggesting Compound A ’s configuration is a deliberate design choice for target selectivity .
Pharmacological Implications (Inferred from Structural Data)
While explicit activity data are unavailable in the provided evidence, structural trends suggest:
- Thioxothiazolidinone groups are associated with kinase inhibition (e.g., JAK2, EGFR) in related compounds.
- 4-ethylpiperazine may balance solubility and CNS penetration better than 4-methyl or 4-cyclopropyl analogs.
- Methyl at position 7 likely reduces metabolic degradation compared to bulkier aryl groups.
生物活性
The compound 2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrido-pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 395.49 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymes : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing neurochemical signaling pathways.
Pharmacological Effects
Research indicates that this compound has several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines.
- Antidepressant-like Effects : Similar compounds have shown promise as serotonin reuptake inhibitors, indicating potential use in treating depression.
Study 1: Antitumor Activity
A study conducted on the effects of the compound on cancer cell lines demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Study 2: Neuropharmacological Effects
In a model assessing antidepressant effects, the compound exhibited properties akin to selective serotonin reuptake inhibitors (SSRIs). Behavioral tests indicated improved mood-related outcomes in animal models, suggesting its potential as an antidepressant agent.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with related piperazine derivatives is useful. The following table summarizes key findings from various studies:
Q & A
Q. What synthetic strategies are effective for constructing the pyrido[1,2-a]pyrimidin-4-one core of this compound?
Methodological Answer:
- Use multi-step protocols involving cyclocondensation reactions. For example, start with a pyrimidine precursor and introduce the piperazine moiety via nucleophilic substitution. Protective groups (e.g., Boc for amines) can prevent side reactions at sensitive sites .
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate high-purity intermediates .
- Key steps: Thiazolidinone ring formation via 2-mercaptoacetic acid coupling under acidic conditions, followed by Z-configuration stabilization using steric hindrance .
Q. How can the Z-configuration of the thiazolidin-5-ylidene methylidene group be confirmed?
Methodological Answer:
- X-ray crystallography : Resolve single-crystal structures to unambiguously assign stereochemistry .
- NMR spectroscopy : Analyze coupling constants (e.g., values) and NOE correlations to distinguish Z/E isomers .
- Computational modeling : Compare experimental data (e.g., IR, UV-Vis) with DFT-calculated spectra for Z-configuration validation .
Q. What preliminary assays are recommended to assess biological activity?
Methodological Answer:
- Screen for antimicrobial activity using agar diffusion assays (e.g., against S. aureus and E. coli) .
- Evaluate anticancer potential via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC determination .
- Use receptor-binding assays (e.g., fluorescence polarization) to study interactions with enzymes like kinases or proteases .
Advanced Research Questions
Q. How to optimize reaction yields in the final coupling step involving the (Z)-thiazolidinone moiety?
Methodological Answer:
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd(OAc) vs. CuI), solvents (DMF vs. DMSO), and temperatures to identify optimal conditions .
- In situ monitoring : Use HPLC-MS to track intermediate formation and adjust reaction time dynamically .
- Scale-up considerations : Implement membrane separation technologies (e.g., nanofiltration) to remove byproducts and improve yield .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Reproducibility checks : Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and include positive controls (e.g., ciprofloxacin) .
- Purity analysis : Quantify impurities via LC-HRMS and correlate residual solvent levels (e.g., DMSO) with bioactivity discrepancies .
- Structural analogs : Compare activity trends with derivatives (e.g., piperazine vs. morpholine substitutions) to isolate pharmacophore contributions .
Q. What advanced computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., EGFR kinase) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with catalytic lysine) .
- QSAR modeling : Train models on bioactivity data of analogs to predict IC values and guide structural optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
